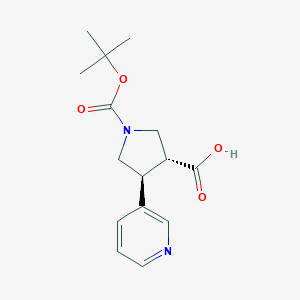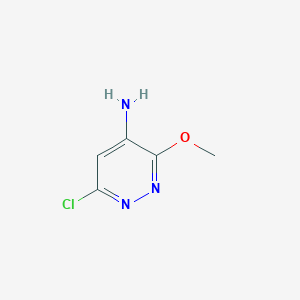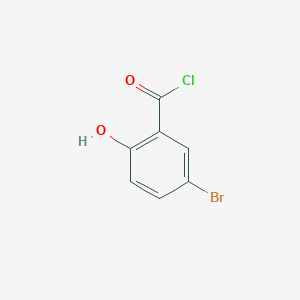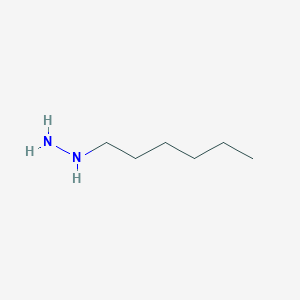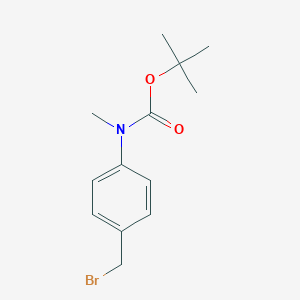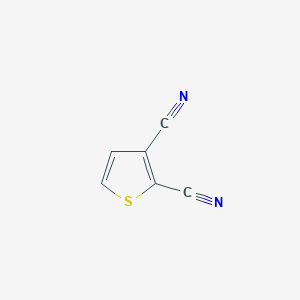
N-(2-thien-2-ylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-thien-2-ylethyl)urea is a chemical compound with the CAS Number: 106860-34-8 and a molecular weight of 170.24 . Its molecular formula is C7H10N2OS .
Synthesis Analysis
The synthesis of N-(2-thien-2-ylethyl)urea involves nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method has been found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis
The molecular structure of N-(2-thien-2-ylethyl)urea consists of 7 Carbon atoms, 10 Hydrogen atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom . The InChI code for this compound is 1S/C7H10N2OS/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) .Physical And Chemical Properties Analysis
N-(2-thien-2-ylethyl)urea has a molecular weight of 170.24 .Relevant Papers The relevant papers retrieved include a study on the conjoint application of nano-urea with conventional fertilizers and a paper on a practically simple, catalyst free and scalable synthesis of N-substituted ureas in water .
Wissenschaftliche Forschungsanwendungen
and . This process is significant due to the activation of .
Urea Electrooxidation
This compound has applications in urea electrooxidation, which is an important method for removing urea pollutants from wastewater. It has dual significance for environmental protection and clean energy production. Supported nickel-based catalysts have been studied extensively for this purpose, and N-(2-thien-2-ylethyl)urea could play a role in improving the efficiency of these catalysts .
Hydrogen Production
N-(2-thien-2-ylethyl)urea: can be considered a hydrogen-rich chemical fuel, making it a promising hydrogen carrier. Its application in urea electrolysis for hydrogen production is a significant area of research, as it could help overcome technical obstacles related to the production, storage, and transportation of hydrogen .
Fuel Cells
The use of N-(2-thien-2-ylethyl)urea in fuel cells is another potential application. It could be involved in the development of more efficient fuel cells, which are a key component of clean energy technology .
Urea Sensors
There is potential for N-(2-thien-2-ylethyl)urea to be used in the development of urea sensors. These sensors could detect urea concentration in various environments, which is crucial for both healthcare and environmental monitoring .
Catalyst Design
The compound’s properties may be leveraged in the design of catalysts, particularly electrocatalysts, to improve the efficiency of urea production. This could involve the proper design of catalysts to fully exploit the key properties of N-(2-thien-2-ylethyl)urea .
Green Energy Alternatives
As a hydrogen-rich chemical fuel, N-(2-thien-2-ylethyl)urea could be integral in the search for green energy alternatives to fossil fuels. Its application in this field could contribute to the normal development of the global economy while maintaining ecological balance .
Environmental Protection
Lastly, the application of N-(2-thien-2-ylethyl)urea in environmental protection is noteworthy. Its role in processes like urea electrooxidation can help mitigate the harmful effects of urea discharge into the environment .
Wirkmechanismus
Target of Action
Urea derivatives have been known to interact with various proteins and enzymes, affecting their function
Mode of Action
Urea and its derivatives are known to establish multiple types of interactions with proteins, including hydrogen bonds with both backbone and side chains, as well as van der waals contacts with nonpolar moieties . This suggests that N-(2-thien-2-ylethyl)urea may interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by N-(2-thien-2-ylethyl)urea are currently unknown . Urea derivatives have been reported to influence various biological processes, but further studies are required to elucidate the precise pathways impacted by this compound.
Result of Action
Eigenschaften
IUPAC Name |
2-thiophen-2-ylethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFZOWWTCYPZND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-thien-2-ylethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

